
5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The synthesis of nicotinate esters, which includes derivatives like 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester, is crucial for the development of various organic compounds. Paine (1987) outlined a method for the convenient synthesis of alkyl-substituted ethyl nicotinates from 3-cyanopyridones, highlighting the versatility of nicotinate esters in organic chemistry (Paine, 1987).
Antimicrobial Activity
Porwal, Jayashree, and Attimarad (2009) synthesized new 3-coumarinoyl pyridinium and quinolinium bromides, derived from interactions with methyl and ethyl esters of nicotinic acid, demonstrating significant antimicrobial activity. This research suggests the potential of derivatives of nicotinic acid methyl ester, including 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester, in developing new antimicrobial agents (Porwal, Jayashree, & Attimarad, 2009).
Herbicidal Activity
The study by Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, highlights the herbicidal potential of nicotinic acid derivatives. Some of the synthesized compounds showed excellent herbicidal activity against various weeds, indicating the importance of exploring 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester and similar compounds for agricultural applications (Yu et al., 2021).
Wirkmechanismus
Target of Action
Given its structural similarity to nicotinic acid methyl ester, it may interact with similar targets, such as nicotinic acid receptors .
Biochemical Pathways
It’s worth noting that nicotinic acid derivatives are often involved in pathways related to cellular metabolism and signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-chloro-6-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYPYOGYRFEUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793340.png)
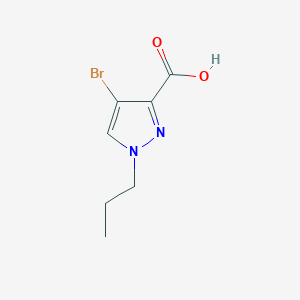
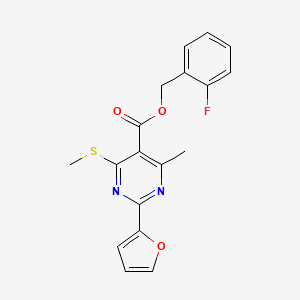
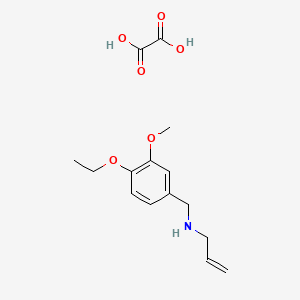
![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793347.png)
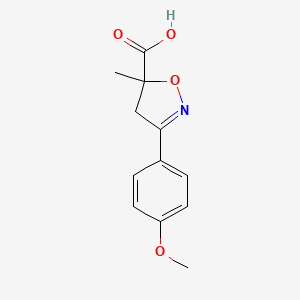
![3-Chloro-4-[2-hydroxyethyl(methyl)amino]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2793350.png)
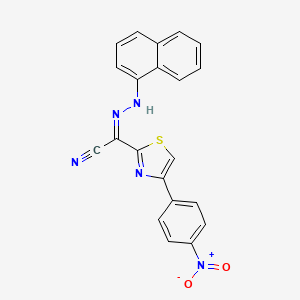
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2793354.png)
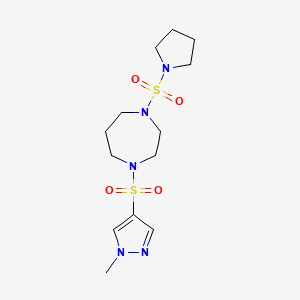

![1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2793361.png)
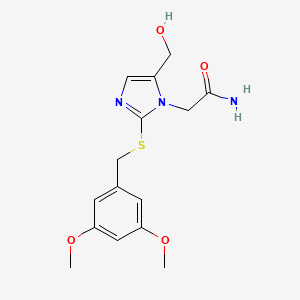
![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)